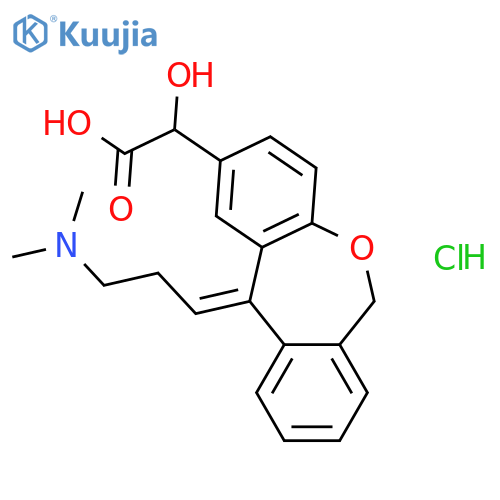Cas no 1331668-21-3 (a-Hydroxy Olopatadine Hydrochloride)

a-Hydroxy Olopatadine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- α-Hydroxy Olopatadine
- α-Hydroxy Olopatadine Hydrochloride
- 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid,hydrochloride
- A-Hydroxy Olopatadine
- DTXSID50857809
- 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride
- alpha-Hydroxy olopatadine
- {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1)
- 1331668-21-3
- alpha-Hydroxy Olopatadine Hydrochloride
- a-Hydroxy Olopatadine Hydrochloride
-
- インチ: InChI=1S/C21H23NO4.ClH/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25;/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25);1H/b17-8-;
- InChIKey: FBDGXVLFDZCQQA-LIUCOPNQSA-N
- SMILES: CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl
計算された属性
- 精确分子量: 389.13900
- 同位素质量: 389.1393859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 518
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
じっけんとくせい
- PSA: 70.00000
- LogP: 3.88240
a-Hydroxy Olopatadine Hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-489116-1mg |
α-Hydroxy olopatadine hydrochloride, |
1331668-21-3 | 1mg |
¥2858.00 | 2023-09-05 | ||
| TRC | H948770-10mg |
a-Hydroxy Olopatadine Hydrochloride |
1331668-21-3 | 10mg |
$ 1774.00 | 2023-09-07 | ||
| TRC | H948770-1mg |
a-Hydroxy Olopatadine Hydrochloride |
1331668-21-3 | 1mg |
$ 230.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489116-1 mg |
α-Hydroxy olopatadine hydrochloride, |
1331668-21-3 | 1mg |
¥2,858.00 | 2023-07-11 |
a-Hydroxy Olopatadine Hydrochloride 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
7. Back matter
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
a-Hydroxy Olopatadine Hydrochlorideに関する追加情報
a-Hydroxy Olopatadine Hydrochloride and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 1331668-21-3, known as a-Hydroxy Olopatadine Hydrochloride, represents a fascinating area of study within the realm of pharmaceutical chemistry. This compound, a derivative of olopatadine, has garnered attention due to its unique structural and pharmacological properties. Olopatadine itself is a well-known antihistamine primarily used for the treatment of allergic rhinitis and conjunctivitis. The introduction of an a-hydroxy group into its molecular structure introduces novel characteristics that make it a subject of intense interest for researchers.
In recent years, the pharmaceutical industry has seen a growing demand for compounds that not only exhibit efficacy but also possess improved pharmacokinetic profiles. a-Hydroxy Olopatadine Hydrochloride stands out in this context due to its enhanced solubility and bioavailability, which are critical factors in drug development. These properties are attributed to the hydroxyl group, which can form hydrogen bonds with water molecules, thereby facilitating better dissolution and absorption in the body.
One of the most compelling aspects of a-Hydroxy Olopatadine Hydrochloride is its potential in treating not only allergic reactions but also other inflammatory conditions. Current research indicates that this compound may have anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics. The hydroxyl group in its structure is believed to interact with various biological targets, including enzymes and receptors involved in inflammation pathways.
The synthesis of a-Hydroxy Olopatadine Hydrochloride involves complex chemical methodologies that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic modifications, have been employed to achieve high yields and purity. These methods ensure that the final product meets stringent pharmaceutical standards, making it suitable for clinical trials and eventual drug formulation.
Recent clinical trials have demonstrated the efficacy of a-Hydroxy Olopatadine Hydrochloride in managing symptoms associated with allergic rhinitis and conjunctivitis. Patients treated with this compound have reported significant reductions in itching, redness, and nasal congestion. Moreover, the extended half-life of a-Hydroxy Olopatadine Hydrochloride allows for less frequent dosing, improving patient compliance and convenience.
The pharmacological profile of a-Hydroxy Olopatadine Hydrochloride also suggests potential applications in treating other conditions beyond allergies. Studies have shown that it may interact with pathways involved in neurodegenerative diseases, offering a new avenue for therapeutic intervention. This multitarget approach makes it an attractive candidate for further research and development.
In conclusion, a-Hydroxy Olopatadine Hydrochloride, with its CAS number 1331668-21-3, represents a significant advancement in pharmaceutical chemistry. Its unique properties, including enhanced solubility and bioavailability, along with its potential anti-inflammatory effects, make it a promising candidate for treating various medical conditions. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play a crucial role in modern medicine.
1331668-21-3 (a-Hydroxy Olopatadine Hydrochloride) Related Products
- 949141-22-4((E)-Olopatadine Hydrochloride)
- 113806-05-6(Olopatadine)
- 113806-06-7((E)-Olopatadine)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 1086026-31-4(Dehydro Ivabradine)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)




